molecular formula C11H14O3 B13676342 Methyl 3-Methoxy-4,5-dimethylbenzoate

Methyl 3-Methoxy-4,5-dimethylbenzoate

Cat. No.: B13676342
M. Wt: 194.23 g/mol
InChI Key: OHNLNZMHZSLYLU-UHFFFAOYSA-N
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Description

Methyl 3-Methoxy-4,5-dimethylbenzoate: is an aromatic ester with the molecular formula C11H14O3. This compound is known for its unique structural properties, which include a methoxy group and two methyl groups attached to a benzoate ester. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Methoxy-4,5-dimethylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methoxy-4,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Methoxy-4,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 3-Methoxy-4,5-dimethylbenzoic acid.

    Reduction: 3-Methoxy-4,5-dimethylbenzyl alcohol.

    Substitution: 3-Methoxy-4,5-dimethyl-2-nitrobenzoate (for nitration).

Scientific Research Applications

Chemistry: Methyl 3-Methoxy-4,5-dimethylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various aromatic compounds and can be used in the preparation of ligands for coordination chemistry .

Biology and Medicine: In biological research, this compound is used to study the effects of aromatic esters on cellular processes.

Industry: Industrially, this compound is used in the manufacture of fragrances and flavoring agents. Its stability and pleasant aroma make it suitable for use in perfumes and food additives .

Mechanism of Action

The mechanism by which Methyl 3-Methoxy-4,5-dimethylbenzoate exerts its effects involves interactions with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions can affect the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-Methoxy-4,5-dimethylbenzoate is unique due to the presence of both methoxy and methyl groups on the aromatic ring. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various applications in research and industry.

Biological Activity

Methyl 3-Methoxy-4,5-dimethylbenzoate (MMDB) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H16O3C_{12}H_{16}O_3. It features a methoxy group and two methyl groups on the aromatic ring, which contribute to its unique chemical properties. The presence of these groups may influence its interaction with biological targets.

The biological activity of MMDB is believed to stem from its ability to interact with various enzymes and cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : MMDB may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular function.
  • Cell Signaling Modulation : The compound could influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism.
  • Molecular Interactions : MMDB may exert effects through binding interactions with biomolecules, impacting enzyme activity and gene regulation.

Biological Activities

Research indicates that MMDB exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that MMDB possesses antimicrobial effects against various bacterial strains. For instance, it has been shown to be effective against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating significant potency when compared to standard antibiotics .
  • Antitumor Activity : Preliminary investigations have indicated that MMDB may have cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in human cancer cells, suggesting potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of MMDB against several pathogens. Results showed MIC values ranging from 3.27 to 6.55 μg/mL for Bacillus subtilis and Staphylococcus aureus, indicating its potential as a therapeutic agent against infections .
  • Antitumor Activity :
    • In a cytotoxicity assay involving multiple human cancer cell lines (e.g., U87 glioblastoma), MMDB demonstrated an LC50 value of 200 ± 60 nM, suggesting a strong inhibitory effect on tumor cell viability .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Bacillus subtilis3.27 μg/mL
Pseudomonas aeruginosa6.55 μg/mL
Staphylococcus aureus5.00 μg/mL

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineLC50 (nM)
U87200 ± 60
A54916.82
MAD-MB-43537.01

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-methoxy-4,5-dimethylbenzoate

InChI

InChI=1S/C11H14O3/c1-7-5-9(11(12)14-4)6-10(13-3)8(7)2/h5-6H,1-4H3

InChI Key

OHNLNZMHZSLYLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)OC)C(=O)OC

Origin of Product

United States

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